molecular formula C4H11ClN2O B1423601 2-Ethoxyethanimidamide hydrochloride CAS No. 1263377-63-4

2-Ethoxyethanimidamide hydrochloride

Cat. No. B1423601
M. Wt: 138.59 g/mol
InChI Key: UQUIVPXCXXIPML-UHFFFAOYSA-N
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Description

2-Ethoxyethanimidamide hydrochloride is a chemical compound with the CAS Number: 1263377-63-4 . It has a molecular weight of 138.6 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Ethoxyethanimidamide hydrochloride is 1S/C4H10N2O.ClH/c1-2-7-3-4 (5)6;/h3H,2,5-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Ethoxyethanimidamide hydrochloride is a liquid at room temperature . It has a molecular weight of 138.6 .

Scientific Research Applications

Synthesis and Chemical Structure

2-Ethoxyethanimidamide hydrochloride is involved in the synthesis of complex chemical compounds. For instance, ethyl imidate hydrochlorides, a category to which 2-Ethoxyethanimidamide hydrochloride belongs, were used in the preparation of various substituted benzyl cyanides and absolute ethanol. These compounds were further utilized in the synthesis of ethoxycarbonylhydrazones and subsequent chemical structures, contributing to the formation of compounds like substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. Such synthetic pathways are pivotal in creating diverse chemical structures for various applications (Bekircan & Bektaş, 2008).

Material Science and Sensor Technology

In material science, 2-Ethoxyethanimidamide hydrochloride derivatives are utilized in the development of sensitive and selective sensors. For instance, rhodamine B hydroxylamide, a compound related to 2-Ethoxyethanimidamide hydrochloride, was characterized as a highly selective and sensitive fluorescence probe for detecting metal ions like copper(II). This selective detection capability is crucial in various applications, including environmental monitoring and biomedical research (Chen, Jia, Ma, Wang, & Wang, 2009).

Biomedical Applications

In the biomedical field, compounds related to 2-Ethoxyethanimidamide hydrochloride have been investigated for their potential in drug delivery systems. Novel temperature-sensitive cryogels based on poly(ethoxytriethyleneglycol acrylate) (PETEGA), which can encapsulate active substances like drugs, were tested for controlled release. Such systems are essential for developing more efficient and targeted drug delivery mechanisms, potentially improving therapeutic outcomes (Kostova, Momekova, Petrov, Momekov, Toncheva-Moncheva, Tsvetanov, & Lambov, 2011).

Analytical Chemistry

In analytical chemistry, 2-Ethoxyethanimidamide hydrochloride derivatives are utilized in constructing electrochemical sensors. For example, a nanocomposite modified electrode based on hydroxylated carbon nanotubes, platinum nanoparticles, and rhodamine B was developed to determine pollutants like chlorophenols in water samples. The sensitivity and selectivity of such sensors are crucial for environmental monitoring and pollution control (Zhu, Zhang, Wang, Zhang, Yuan, & Qu, 2018).

Drug Delivery and Biomedical Research

2-Ethoxyethanimidamide hydrochloride derivatives also play a role in drug delivery and biomedical research. Injectable delivery systems using biodegradable thermosensitive polymers have been developed for drugs like 2-methoxyestradiol, which has shown antiangiogenic and antitumor activity. These delivery systems aim to enhance the solubility and bioavailability of drugs, potentially leading to more effective treatments for diseases like cancer (Cho, Hong, Park, Yang, & Song, 2011).

Safety And Hazards

The safety data sheet (SDS) for 2-Ethoxyethanimidamide hydrochloride can be found online . It’s important to refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

2-ethoxyethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-7-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUIVPXCXXIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethanimidamide hydrochloride

CAS RN

1263377-63-4
Record name 2-ethoxyethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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